p-Tolyl hydroxysulfamate
Description
p-Tolyl hydroxysulfamate is a sulfamate derivative characterized by a hydroxamic acid group (-NHOH) linked to a p-toluenesulfonyl moiety. These compounds are synthesized via reactions involving p-toluenesulfonyl chloride or its derivatives, often serving as intermediates in pharmaceuticals, polymers, and organic synthesis . The p-tolyl group (4-methylphenyl) is critical for modulating electronic and steric properties, influencing reactivity, stability, and biological activity .
Properties
Molecular Formula |
C7H9NO4S |
|---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
(4-methylphenyl) N-hydroxysulfamate |
InChI |
InChI=1S/C7H9NO4S/c1-6-2-4-7(5-3-6)12-13(10,11)8-9/h2-5,8-9H,1H3 |
InChI Key |
GULPUVIAIOOMSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Tolyl hydroxysulfamate typically involves the reaction of p-toluidine with hydroxylamine-O-sulfonic acid under acidic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the desired hydroxysulfamate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Tolyl hydroxysulfamate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxysulfamate group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonates.
Reduction: Amines, reduced sulfamates.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: p-Tolyl hydroxysulfamate is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds. It serves as a precursor for various functionalized derivatives.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in sulfur metabolism. It is also explored for its antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating infections or metabolic disorders involving sulfur-containing biomolecules.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, including dyes, agrochemicals, and pharmaceuticals. Its unique reactivity makes it valuable for producing complex molecules.
Mechanism of Action
The mechanism of action of p-Tolyl hydroxysulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxysulfamate group can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes involved in sulfur metabolism. This interaction can lead to the inhibition of enzyme activity, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea and Thiourea Analogues
The p-tolyl group exhibits distinct activity profiles compared to phenyl or substituted aryl groups in urea and thiourea derivatives (Table 1). For example:
- Phenyl-substituted urea (13b) showed 76.3% activity , while p-tolyl-substituted urea (13d) exhibited only 20.1% activity .
- Similarly, thiourea analogues with phenyl (14e: 49.7% activity ) outperformed p-tolyl derivatives (14f: 19.2% activity ) .
Table 1: Activity of Urea/Thiourea Analogues
| Compound Type | Substituent | Activity (%) | Reference |
|---|---|---|---|
| Urea | Phenyl | 76.3 | |
| Urea | p-Tolyl | 20.1 | |
| Thiourea | Phenyl | 49.7 | |
| Thiourea | p-Tolyl | 19.2 |
Key Insight : The electron-donating methyl group in p-tolyl reduces electrophilicity, diminishing hydrogen-bonding capacity and activity in urea/thiourea frameworks .
TNF-α Inhibitors with p-Tolyl Moieties
In contrast, p-tolyl groups are indispensable for maintaining high TNF-α inhibitory activity in pyrazole- and chromenylurea-based compounds:
Table 2: Impact of p-Tolyl Modifications on TNF-α Inhibition
| Compound | Substituent | Relative Activity | Reference |
|---|---|---|---|
| 40a | 4-methyl (p-tolyl) | High | |
| 40c | 4-chloro | Low | |
| 40d | 4-bromo | Low |
Key Insight : The p-tolyl group’s compact size and balanced hydrophobicity optimize binding to TNF-α’s hydrophobic pockets, which is disrupted by bulkier substituents .
Comparison with Tosylic Acid (p-Toluenesulfonic Acid)
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